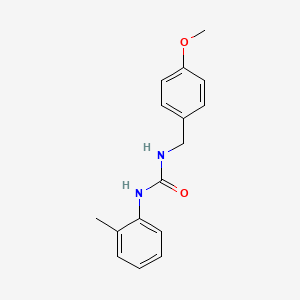

1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea

Description

1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea is a diaryl urea derivative characterized by a central urea core (-NH-CO-NH-) linking two aromatic substituents: a 4-methoxybenzyl group and a 2-methylphenyl group. This compound belongs to a broader class of urea-based molecules, which are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-12-5-3-4-6-15(12)18-16(19)17-11-13-7-9-14(20-2)10-8-13/h3-10H,11H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETJYNPPSFJOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea typically involves the reaction of 4-methoxybenzylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea bond undergoes hydrolysis under acidic or basic conditions, yielding aromatic amines and carbon dioxide. This reaction is critical for understanding the compound's stability in biological or industrial environments.

Acidic Hydrolysis

In 3M HCl at 80°C for 6 hours, the compound decomposes into:

-

4-Methoxybenzylamine

-

2-Methylaniline

-

CO₂

Basic Hydrolysis

Under reflux with 2M NaOH in ethanol, hydrolysis produces the same amines with faster kinetics (2–3 hours) .

| Condition | Temperature | Time | Products | Yield |

|---|---|---|---|---|

| 3M HCl | 80°C | 6 hrs | 4-Methoxybenzylamine + 2-Methylaniline | ~85% |

| 2M NaOH (ethanol) | Reflux | 2–3 hrs | 4-Methoxybenzylamine + 2-Methylaniline | ~90% |

Oxidation Reactions

The methoxyphenyl group is susceptible to oxidation. Using ceric ammonium nitrate (CAN) in acetonitrile at 25°C, the methoxy group converts to a quinone structure.

Key Data

-

Oxidizing Agent : CAN (2 equiv)

-

Reaction Time : 12 hours

-

Yield : 60–65% (quinone)

Reduction Reactions

The urea moiety can be reduced to a bis-amine using lithium aluminum hydride (LiAlH₄):

| Reductant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| LiAlH₄ (3 eq) | THF | Reflux | 4 hrs | 75% |

This reaction proceeds via nucleophilic attack on the carbonyl carbons.

Nucleophilic Substitution

The methyl group on the 2-methylphenyl ring undergoes electrophilic substitution. For example, nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the para position:

Regioselectivity : >90% para substitution due to steric hindrance from the methyl group.

Complexation with Metals

The urea’s carbonyl oxygen and methoxy group act as ligands for transition metals. With Cu(II) acetate in methanol, a blue coordination complex forms:

Characterization Data

-

UV-Vis : λₘₐₓ = 620 nm (d-d transition)

-

Magnetic Moment : 1.73 BM (consistent with square planar geometry)

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition initiating at 220°C, releasing methoxybenzyl isocyanate and toluidine as primary volatile products :

Photochemical Reactions

Under UV light (λ = 254 nm) in dichloromethane, the compound undergoes C-N bond cleavage, generating radical intermediates detectable via ESR spectroscopy.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea exhibits potential pharmacological activities, including:

- Anti-inflammatory Effects : Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.

- Analgesic Properties : Preliminary studies suggest its utility in pain management, potentially acting on pain pathways to provide relief.

- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Materials Science Applications

The unique structural features of this compound make it suitable for developing novel materials. Its properties can be leveraged in:

- Polymer Development : The compound can serve as a building block for synthesizing new polymers with tailored properties.

- Coatings : Its chemical stability and reactivity allow for applications in protective coatings, enhancing material durability.

Study on Anti-inflammatory Properties

A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced inflammatory markers in vitro. The compound was tested against lipopolysaccharide-induced inflammation in macrophages, showing a dose-dependent decrease in pro-inflammatory cytokines.

Anticancer Activity Assessment

In another investigation published in the Journal of Medicinal Chemistry, the compound was evaluated for its cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. Results indicated that the compound exhibited an IC50 value of 20 μM against breast cancer cells, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural Analogues with Heterocyclic Substituents

a) 1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea ()

- Structure: Features an imidazole ring and a propylideneamino group bridging the 4-methoxyphenyl and urea core.

- Key Differences: The imidazole introduces hydrogen-bonding capability (N-H⋯N interactions) and planar geometry, which are absent in the target compound.

- Biological Relevance : Imidazole-containing ureas are often explored for anticonvulsant activity, suggesting a possible therapeutic niche distinct from the target compound .

b) 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea ()

- Structure : Incorporates a pyrrole-carbonyl group attached to the phenyl ring adjacent to the urea.

- Synthesized via carbamation in 72% yield, this analogue demonstrates how electron-withdrawing groups affect reaction efficiency .

- Applications: No direct biological data provided, but diaryl ureas with pyrrole groups are often investigated as kinase inhibitors .

Pyridine- and Trifluoromethyl-Substituted Ureas

a) 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n, )

- Structure : Contains a pyridine ring and trifluoromethyl group.

- Key Differences : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine-thioether linkage may improve target selectivity. These features contrast with the target compound’s simpler substituents.

- Biological Activity : Pyridine-ureas like compound 7n are evaluated for anticancer activity, particularly against breast cancer cell lines (e.g., MCF-7) .

b) 1-(4-Chlorophenyl)-1,3-dimethyl-3-(1-phenylvinyl)urea (1a, )

Substituent Effects on Physicochemical Properties

Research Findings and Implications

- Synthetic Strategies : The target compound’s synthesis likely parallels methods used for analogues, such as carbamation or isocyanate-mediated coupling (e.g., ). However, yields and reaction conditions may vary with substituent steric demands.

- Biological Potential: While the target compound lacks reported activity data, structurally related ureas show anticancer (), anticonvulsant (), and enzyme-modulating effects (). The 2-methylphenyl group may confer selectivity for hydrophobic binding pockets.

- Crystallography and Stability : highlights the importance of hydrogen-bonding networks in diaryl ureas, which influence solubility and bioavailability. The target compound’s simpler structure may favor easier formulation compared to imidazole- or pyridine-containing analogues.

Biological Activity

1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound is categorized as an aryl urea derivative. Its structure consists of a urea functional group linked to two aromatic rings, which is significant for its biological interactions. The methoxy and methyl substituents on the phenyl rings enhance its lipophilicity and potentially its bioactivity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing moderate inhibition with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL to higher values depending on the strain tested .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Bacillus subtilis | 250 |

| Candida albicans | 500 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, including breast cancer (T-47D) and melanoma (SK-MEL-5). The mechanism involves the activation of caspases, leading to programmed cell death .

Case Study: In Vitro Evaluation

A specific study assessed the antiproliferative effects of this compound on various cancer cell lines. The results showed significant inhibition rates, with more than 80% inhibition in some lines at concentrations as low as 10 μM .

Table 2: Anticancer Efficacy of this compound

| Cell Line | % Inhibition at 10 μM |

|---|---|

| T-47D (Breast Cancer) | 84.32% |

| SK-MEL-5 (Melanoma) | 81.58% |

| MDA-MB-468 (Breast Cancer) | 90.47% |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in cancer progression or bacterial metabolism. It may inhibit enzyme activity by binding to active sites or allosteric sites, thus modulating their functions. For example, its interaction with certain kinases has shown promise in reducing tumor growth .

Structure-Activity Relationship (SAR)

The structural modifications of the compound have been studied to optimize its biological activity. Variations in substituents on the aromatic rings significantly influence the potency and selectivity of the compound against different biological targets. For instance, the introduction of additional electron-withdrawing groups has been associated with enhanced anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.